Desmethyl cariprazine

概要

説明

デスメチルカリプラジンは、非定型抗精神病薬であるカリプラジンの主要な活性代謝物です。カリプラジンは、主に統合失調症および双極性障害の治療に使用されています。 デスメチルカリプラジンは、その母体化合物であるカリプラジンの薬理学的活性を保持しており、その治療効果に大きく貢献しています .

2. 製法

合成経路と反応条件: デスメチルカリプラジンは、カリプラジンの代謝経路を通じて合成されます。 カリプラジンは、主にシトクロムP450 3A4によって、およびより少ない程度でシトクロムP450 2D6酵素によって広範な代謝を受け、デスメチルカリプラジンとジデスメチルカリプラジンを形成します .

工業生産方法: デスメチルカリプラジンの工業生産には、カリプラジンの合成とそれに続く代謝変換が含まれます。 このプロセスには、所望のバイオアベイラビリティと安定性を確保するために、カリプラジンプレミックスまたは固体分散体を含む安定化された製薬製剤と、さまざまな賦形剤の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Desmethyl cariprazine is synthesized through the metabolic pathway of cariprazine. Cariprazine undergoes extensive metabolism primarily by cytochrome P450 3A4 and, to a lesser extent, by cytochrome P450 2D6 enzymes to form this compound and dithis compound .

Industrial Production Methods: The industrial production of this compound involves the synthesis of cariprazine followed by its metabolic conversion. The process includes the use of stabilized pharmaceutical formulations comprising cariprazine premix or solid dispersion, along with various excipients to ensure the desired bioavailability and stability .

化学反応の分析

反応の種類: デスメチルカリプラジンは、次のようなさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの原子または原子団を別の原子または原子団と置き換えることが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究への応用

デスメチルカリプラジンには、次のような科学研究への応用がいくつかあります。

化学: カリプラジンの代謝経路を理解するための分析研究における基準化合物として使用されます。

生物学: 特にドーパミンとセロトニンの受容体など、神経伝達物質系への影響について研究されています。

医学: 統合失調症や双極性障害などの精神障害の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Desmethyl cariprazine has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical studies to understand the metabolic pathways of cariprazine.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and bipolar disorder.

Industry: Utilized in the development of pharmaceutical formulations and stability studies

作用機序

デスメチルカリプラジンは、ドーパミンD2およびD3受容体、ならびにセロトニン5-HT1A受容体での部分アゴニスト作用を通じてその効果を発揮します。また、セロトニン5-HT2A受容体におけるアンタゴニストとしても作用します。 このユニークな作用機序は、統合失調症の陽性症状と陰性症状の両方、および双極性障害に関連する躁病エピソードと抑うつエピソードの治療における有効性に貢献しています .

類似化合物:

カリプラジン: 同様の薬理学的特性を共有する母体化合物。

ジデスメチルカリプラジン: カリプラジンの別の主要な代謝物であり、同様の受容体結合プロファイルを持っています。

独自性: デスメチルカリプラジンは、カリプラジンやジデスメチルカリプラジンと比較して、ドーパミンD3受容体に対する選択性がより高いことが特徴です。 この選択性は、精神障害に関連する認知機能障害および機能障害の治療において利点をもたらす可能性があります .

類似化合物との比較

Cariprazine: The parent compound, which shares similar pharmacological properties.

Didesmethyl Cariprazine: Another major metabolite of cariprazine with similar receptor binding profiles.

Uniqueness: this compound is unique in its higher selectivity for dopamine D3 receptors compared to cariprazine and dithis compound. This selectivity may offer advantages in treating cognitive and functional impairments associated with psychiatric disorders .

生物活性

Desmethyl cariprazine (DCAR) is a significant metabolite of cariprazine, a third-generation antipsychotic medication primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of DCAR is crucial as it contributes to the overall therapeutic efficacy of cariprazine. This article delves into the pharmacological properties, receptor interactions, and clinical implications of this compound, supported by data tables and case studies.

Receptor Affinity and Activity

This compound exhibits notable affinity for several receptors, similar to its parent compound, cariprazine. The following table summarizes the receptor binding profiles and functional activities of DCAR:

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| D2 Receptor | Low nanomolar range | Partial Agonist |

| D3 Receptor | Subnanomolar range | Partial Agonist |

| 5-HT1A Receptor | Low nanomolar range | Partial Agonist |

| 5-HT2A Receptor | Low nanomolar range | Antagonist |

| 5-HT2B Receptor | Low nanomolar range | Antagonist |

DCAR shows a preference for D3 over D2 receptors, which is critical in modulating dopaminergic activity without causing excessive stimulation often associated with traditional antipsychotics .

In vitro studies have demonstrated that DCAR acts as a partial agonist at dopamine D2 and D3 receptors while functioning as an antagonist at serotonin 5-HT2A and 5-HT2B receptors. This unique receptor profile allows for balanced dopaminergic modulation, which is beneficial in treating both positive and negative symptoms of schizophrenia .

Pharmacokinetics

The pharmacokinetic properties of DCAR are essential for understanding its clinical efficacy. Key findings include:

- Half-Life : The terminal half-life of DCAR ranges from 29.7 to 37.5 hours, indicating prolonged action in the body .

- Steady State : Achieved within 1–2 weeks of administration, with significant accumulation noted after multiple doses .

- Metabolism : Primarily metabolized via CYP3A4 and CYP2D6 pathways, with DCAR being a primary metabolite formed through demethylation of cariprazine .

Case Study 1: Schizophrenia Management

A case report described a 30-year-old male patient diagnosed with schizophrenia who had previously undergone various antipsychotic treatments without satisfactory symptom relief. After switching from haloperidol to cariprazine (which includes DCAR), the patient exhibited significant improvement in both cognitive and negative symptoms within three weeks. This case highlights the potential of DCAR in enhancing treatment outcomes for patients with complex psychiatric histories .

Case Study 2: Bipolar Disorder with Substance Abuse

Another study involved a young male patient with bipolar disorder and cocaine addiction. Following the introduction of cariprazine, the patient achieved abstinence from cocaine and reported improved mood stability and functioning. The favorable response underscores the efficacy of DCAR in addressing mood symptoms while mitigating substance use disorders .

特性

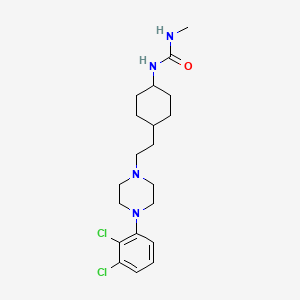

IUPAC Name |

1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQLLTKSISGWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839712-15-1 | |

| Record name | Desmethyl cariprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL CARIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。